molecular formula C10H13N B14678798 N-(4-Methylphenyl)propan-2-imine CAS No. 39058-29-2

N-(4-Methylphenyl)propan-2-imine

Cat. No.: B14678798
CAS No.: 39058-29-2
M. Wt: 147.22 g/mol
InChI Key: VZKGWMMSVHBTER-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)propan-2-imine (CAS: 39058-29-2) is an organic compound with the molecular formula C₁₀H₁₃N and an average molecular mass of 147.221 g/mol . Structurally, it consists of a propan-2-imine group (CH₃–C=N–) attached to a 4-methyl-substituted benzene ring. Its monoisotopic mass is 147.104799 g/mol, and it has applications in coordination chemistry and pharmaceutical intermediates due to its ability to act as a ligand or precursor in synthesis .

Properties

CAS No.

39058-29-2

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

N-(4-methylphenyl)propan-2-imine

InChI

InChI=1S/C10H13N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-7H,1-3H3

InChI Key

VZKGWMMSVHBTER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methylphenyl)propan-2-imine can be synthesized through the condensation reaction of 4-methylbenzaldehyde and isopropylamine. The reaction typically involves the following steps:

    Mixing the Reactants: 4-methylbenzaldehyde and isopropylamine are mixed in a suitable solvent, such as ethanol or methanol.

    Acid Catalysis: An acid catalyst, such as hydrochloric acid or acetic acid, is added to the reaction mixture to facilitate the formation of the imine.

    Heating: The reaction mixture is heated to reflux, typically around 60-80°C, to drive the condensation reaction to completion.

    Isolation: The resulting imine is isolated by removing the solvent under reduced pressure and purifying the product through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)propan-2-imine undergoes various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitrile or amide.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Formation of nitriles or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

N-(4-Methylphenyl)propan-2-imine has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)propan-2-imine involves its interaction with molecular targets through the imine functional group. The C=N bond can participate in various chemical reactions, such as nucleophilic addition or condensation, which can modulate biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(4-Methylphenyl)propan-2-imine can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:

Substituent Effects on Physical and Crystallographic Properties

  • Halogen-Substituted Analogs: Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Cl-substituted) and its bromo analog (Br-substituted) exhibit similar triclinic crystal systems (space group P-1) but differ in unit cell parameters due to halogen size. For example: Cl-substituted: a = 7.9767 Å, b = 10.9517 Å, c = 16.6753 Å . Br-substituted: a = 8.0720 Å, b = 10.9334 Å, c = 16.8433 Å . The larger Br atom increases unit cell volume slightly. Both compounds show a dihedral angle of ~56° between phenyl rings, indicating significant molecular twist . Weak interactions (C–H⋯N and C–H⋯X hydrogen bonds) dominate their packing, with π–π interactions further stabilizing the lattice.
  • Methoxy-Substituted Analog :
    1-(4-Methoxyphenyl)propan-2-amine (FDB001873) introduces a methoxy (–OCH₃) group, enhancing polarity and hydrogen-bonding capacity compared to the methyl group. This increases solubility in polar solvents but reduces thermal stability due to weaker van der Waals interactions .

Electronic and Steric Effects

  • Benzoyl-Substituted Analog: N-(4-Benzoylphenyl)-2-methylpropanamide (C₁₇H₁₇NO₂, M.W. 267.32) introduces a benzoyl group, increasing steric bulk and π-system conjugation. This alters electronic properties (e.g., red-shifted UV absorption) and reduces solubility in nonpolar solvents compared to the methyl-substituted parent compound .

Table 1: Comparative Analysis of this compound and Analogs

Compound Name Substituent Molecular Formula M.W. (g/mol) Key Properties/Applications
This compound 4-CH₃ C₁₀H₁₃N 147.22 Ligand in coordination chemistry
(E)-1-(4-Cl-phenyl)methanimine 4-Cl C₁₆H₁₃ClN₂ 284.75 Crystalline stability via C–H⋯Cl bonds
N-[2-(4-CH₃-phenyl)thiazolidin-3-yl]acetamide 4-CH₃ (thiazolidinone) C₁₂H₁₄N₂O₂S 250.32 Antitumor activity (769-P cells)
1-(4-OCH₃-phenyl)propan-2-amine 4-OCH₃ C₁₀H₁₅NO 165.23 Increased polarity, CNS activity
N-(4-Benzoylphenyl)-2-methylpropanamide 4-Benzoyl C₁₇H₁₇NO₂ 267.32 Enhanced π-conjugation, UV applications

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